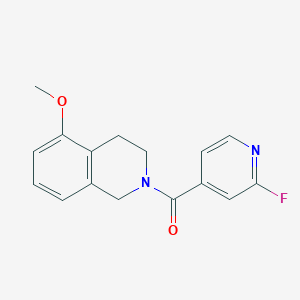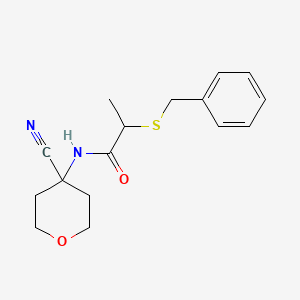
2-Benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds with similar structures are often used in scientific research for various applications. They can be synthesized and evaluated for their potential in different fields .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . The specific synthesis process can vary depending on the compound and the desired properties .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . This includes NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting point, boiling point, density, molecular formula, and molecular weight, can be determined using various analytical techniques .Scientific Research Applications
Hybrid Anticonvulsants Synthesis and Evaluation
A study focused on synthesizing a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, among other related compounds, as potential anticonvulsant agents. These hybrid molecules incorporate chemical fragments of well-known antiepileptic drugs, demonstrating broad spectra of activity across preclinical seizure models and showing promise as more potent and safer alternatives to existing treatments (Kamiński et al., 2015).
Antimicrobial and Cytotoxic Activities
Research on new thiazole derivatives, including 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, revealed significant antimicrobial activity against bacteria and fungi, as well as cytotoxic activity against various human leukemia cell lines. This suggests their potential use in developing new antimicrobial and anticancer therapies (Dawbaa et al., 2021).
Novel Synthetic Strategies and Anticancer Evaluation
A novel procedure for the synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-ones via thermal intramolecular heterocyclization, utilizing benzylsulfanyl as a key functional group, highlights an innovative approach to creating compounds with potential therapeutic applications. This method may pave the way for developing new drugs with enhanced efficacy and safety profiles (Kharaneko, 2018).
Radioiodinated Nitroimidazole Analogues for Tumor Hypoxia
The synthesis and evaluation of radioiodinated nitroimidazole-based thioflavin-T derivatives for identifying tumor hypoxia indicate a novel application in cancer diagnosis and treatment monitoring. These compounds' ability to accumulate in hypoxic tumor cells while showing minimal uptake in aerobic cells demonstrates their potential as specific markers for tumor hypoxia, aiding in targeted therapy approaches (Li et al., 2005).
Immunomodulating Activities of Pyrazolyl-Propanamides
The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity reveal their potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses. This research suggests new avenues for developing drugs to modulate the immune response, potentially benefiting conditions such as autoimmune diseases and infections (Doria et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(21-11-14-5-3-2-4-6-14)15(19)18-16(12-17)7-9-20-10-8-16/h2-6,13H,7-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKKHRRWKVGWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C#N)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-N-(4-cyanooxan-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816385.png)

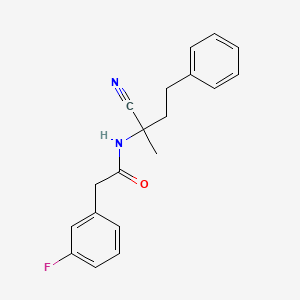

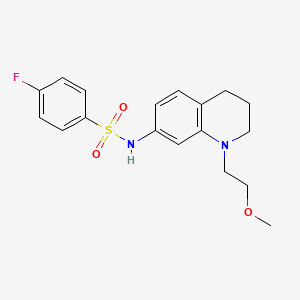
![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2816395.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-tosylacetamide hydrochloride](/img/structure/B2816399.png)
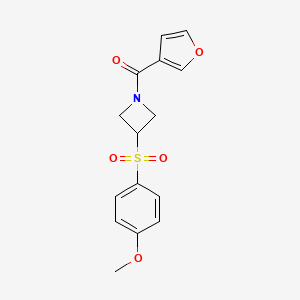
![4-[3,4-dihydro-2(1H)-isoquinolinyl]-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2816401.png)
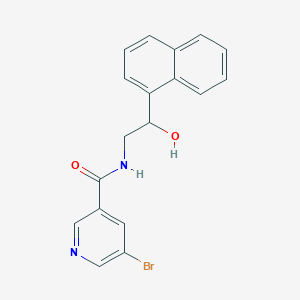
![[2-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2816404.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816405.png)
![(2E)-3-(2-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2816406.png)
